molecular formula C15H19N5O B12176851 N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12176851
M. Wt: 285.34 g/mol
InChI Key: GNBNBTFSTNMEEW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide moiety using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Tetrazole derivatives are often explored for their potential as pharmaceutical agents due to their bioisosteric properties with carboxylic acids.

    Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.

    Coordination Chemistry: As a ligand, it can form complexes with various metals, which can be studied for their catalytic and electronic properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The benzamide moiety can further enhance its binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group can also impart unique steric and electronic properties, distinguishing it from other tetrazole derivatives.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-cyclohexyl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-9-5-6-12(10-14)15(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,21)

InChI Key

GNBNBTFSTNMEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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